Lipophilicity Advantage vs. Mono-Oxadiazole Analogs
The bis-1,2,4-oxadiazole compound 22020-64-0 exhibits a predicted ACD/LogP of 4.65 (ChemSpider, ACD/Labs Percepta Platform v14.00) , representing a substantial lipophilicity increase over its closest mono-1,2,4-oxadiazole comparators. 3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1) has a reported LogP of 3.40–3.66 [1]; 5-butyl-3-phenyl-1,2,4-oxadiazole (CAS 78439-17-5) has a LogP of 3.08 . The quantified difference of ΔLogP = +0.99 to +1.57 corresponds to an approximately 10- to 37-fold higher octanol-water partition coefficient, driven by the additional phenyl-oxadiazole moiety and ethylene linker.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.65 (predicted, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 3,5-Diphenyl-1,2,4-oxadiazole: LogP 3.40–3.66; 5-Butyl-3-phenyl-1,2,4-oxadiazole: LogP 3.08; 2,5-Diphenyl-1,3,4-oxadiazole: LogP 3.40 |
| Quantified Difference | ΔLogP = +0.99 to +1.57 vs. mono-1,2,4-oxadiazoles (~10–37× higher partition coefficient) |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider) and published vendor/aggregator databases; experimental LogP not reported for target compound |
Why This Matters
A 10–37× higher lipophilicity directly impacts membrane permeability, blood-brain barrier penetration potential, and formulation solvent selection, making 22020-64-0 a strategically distinct choice when higher logP is required versus mono-oxadiazole scaffolds.
- [1] Molbase. 3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1). LogP 3.4036; Hit2Lead LogP 3.66; Molbase LogP 3.4036. View Source
